

Spectroscopic Characterization of 4-[(Tert-butylamino)sulfonyl]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(Tert-butylamino)sulfonyl]benzoic acid

Cat. No.: B1270634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-[(Tert-butylamino)sulfonyl]benzoic acid**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis of expected spectroscopic characteristics based on data from closely related compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **4-[(Tert-butylamino)sulfonyl]benzoic acid** based on the analysis of structurally similar compounds, including 4-sulfamoylbenzoic acid, various N-substituted benzenesulfonamides, and benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~8.10	Doublet	2H	Aromatic C-H (ortho to -COOH)
~7.95	Doublet	2H	Aromatic C-H (ortho to -SO ₂ NH)
~7.80	Singlet	1H	-SO ₂ NH-
~1.20	Singlet	9H	-C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~167	-COOH
~145	Aromatic C-SO ₂
~135	Aromatic C-COOH
~130	Aromatic C-H (ortho to -COOH)
~126	Aromatic C-H (ortho to -SO ₂)
~57	-C(CH ₃) ₃
~30	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid dimer)
~3300	Medium	N-H stretch (Sulfonamide)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium	C=C stretch (Aromatic ring)
~1340	Strong	Asymmetric SO ₂ stretch
~1160	Strong	Symmetric SO ₂ stretch
~920	Medium	S-N stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
257	Moderate	[M] ⁺ (Molecular Ion)
242	High	[M - CH ₃] ⁺
201	Moderate	[M - C(CH ₃) ₃] ⁺
184	Moderate	[M - C(CH ₃) ₃ - OH] ⁺
156	Low	[C ₆ H ₄ COOH] ⁺
57	Very High	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of **4-[(Tert-butylamino)sulfonyl]benzoic acid** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Acquisition time: 4.0 s
 - Spectral width: -2 to 14 ppm
- Processing: Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

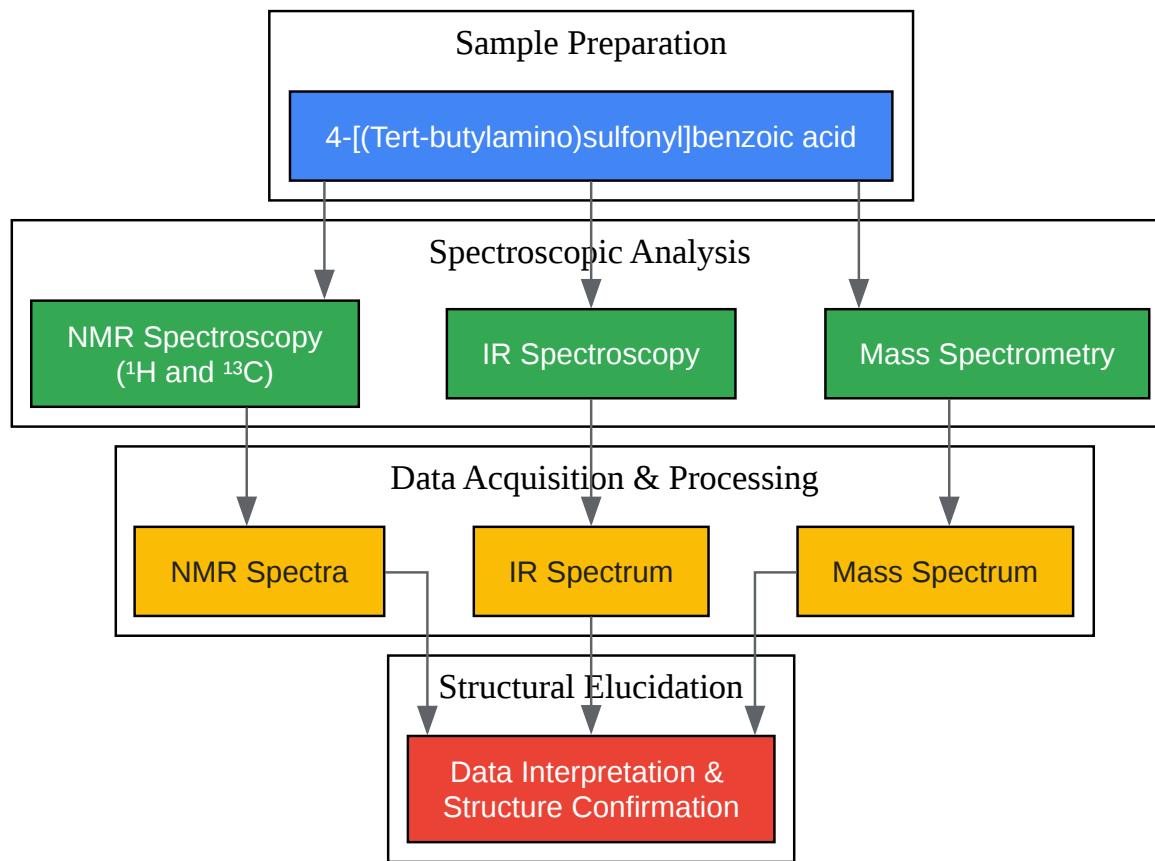
2.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 1024-4096 (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)

- Spectral width: 0 to 200 ppm
- Processing: Process the FID with an exponential window function (line broadening of 1.0 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **4-[(Tert-butylamino)sulfonyl]benzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment.
- Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.
- Acquisition Parameters:
 - Spectral range: 4000-400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of scans: 16-32
- Data Presentation: The spectrum is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).


Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

- Ionization Method: Utilize Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
- Acquisition Parameters:
 - Mass range: m/z 40-500
 - Scan speed: 1 scan/second
 - Ion source temperature: 200-250 °C
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-[(Tert-butylamino)sulfonyl]benzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-[(Tert-butylamino)sulfonyl]benzoic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270634#spectroscopic-data-of-4-tert-butylamino-sulfonyl-benzoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com